Regioisomeric Carbonyl Position Drives Divergent Target Engagement: 3(4H)-One vs. 1(2H)-One Scaffolds
7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride positions its carbonyl functionality at the C3 position of the dihydroisoquinolinone ring. The regioisomeric analog 7-amino-3,4-dihydroisoquinolin-1(2H)-one (CAS 66491-03-0) bears the carbonyl at C1. This regioisomeric shift fundamentally alters the orientation of the hydrogen-bond-accepting carbonyl group and affects nucleophilic substitution and acylation at the ring nitrogen. Documented applications of the 1(2H)-one scaffold are limited to PARP inhibitor programs, while the 3(4H)-one scaffold has been explicitly claimed as the requisite intermediate for MCH receptor antagonist synthesis [1] and as a precursor for multi-target-directed ligands (MTDLs) with acetylcholinesterase inhibitory activity [2]. No published study has directly compared IC50 values between these regioisomers on the same target, but the divergent therapeutic programs provide strong structural rationale for selection.
| Evidence Dimension | Scaffold-specific biological target application (documented therapeutic programs) |
|---|---|
| Target Compound Data | 3(4H)-one scaffold: claimed as intermediate for MCH antagonists (Patent US8501771) and AChE MTDLs |
| Comparator Or Baseline | 1(2H)-one scaffold: documented as reactant for PARP inhibitor preparation (CAS 66491-03-0) |
| Quantified Difference | Qualitative divergence: distinct therapeutic indications; no quantitative IC50 comparison available for matched target |
| Conditions | Patent and literature structural analysis; no direct head-to-head assay data |
Why This Matters
Procurement of the 3(4H)-one regioisomer is mandatory for any lab pursuing MCH-driven metabolic disorder or Alzheimer's MTDL programs; substitution with the 1(2H)-one would redirect synthesis toward PARP-targeted pathways, resulting in incompatible pharmacological profiles.
- [1] Schwink, L., Stengelin, S., Gossel, M., Hessler, G., Haack, T., & Lennig, P. (2013). Aminoalcohol-substituted aryldihydroisoquinolinones, process for their preparation and their use as medicaments (U.S. Patent No. US8501771B2). Sanofi SA. View Source
- [2] Molaid. (n.d.). 7-氨基-1,2-二氢异喹啉-3(4H)-酮 (CAS 885270-67-7) – MTDL precursor information. Retrieved from https://www.molaid.com/MS_137586 View Source
